
2-(Diethylphosphanyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Diethylphosphanyl)phenol is an organophosphorus compound that features a phenol group substituted with a diethylphosphanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Diethylphosphanyl)phenol typically involves the reaction of phenol with diethylphosphine under controlled conditions. One common method is the nucleophilic aromatic substitution of a halogenated phenol with diethylphosphine. The reaction is usually carried out in the presence of a base such as sodium hydride to facilitate the substitution process .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Diethylphosphanyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: The compound can be reduced to form hydroquinones, which have significant biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include sodium dichromate and Fremy’s salt.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Strong bases like sodium hydride are typically employed to facilitate nucleophilic substitution.
Major Products Formed:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted phenols depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
2-(Diethylphosphanyl)phenol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(Diethylphosphanyl)phenol involves its ability to donate electrons and participate in redox reactions. The phenol group can undergo hydrogen atom transfer (HAT) and electron transfer (ET) reactions, which are crucial for its antioxidant activity . The diethylphosphanyl group enhances the compound’s reactivity by stabilizing the phenoxide ion formed during these reactions .
Vergleich Mit ähnlichen Verbindungen
Phenol: The parent compound, which lacks the diethylphosphanyl group.
2-(Diphenylphosphanyl)phenol: A similar compound with phenyl groups instead of ethyl groups.
2-(Dimethylphosphanyl)phenol: A compound with methyl groups instead of ethyl groups.
Uniqueness: 2-(Diethylphosphanyl)phenol is unique due to the presence of the diethylphosphanyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various applications, particularly in catalysis and organic synthesis .
Eigenschaften
CAS-Nummer |
658707-44-9 |
|---|---|
Molekularformel |
C10H15OP |
Molekulargewicht |
182.20 g/mol |
IUPAC-Name |
2-diethylphosphanylphenol |
InChI |
InChI=1S/C10H15OP/c1-3-12(4-2)10-8-6-5-7-9(10)11/h5-8,11H,3-4H2,1-2H3 |
InChI-Schlüssel |
COFCFADZNXKXFC-UHFFFAOYSA-N |
Kanonische SMILES |
CCP(CC)C1=CC=CC=C1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


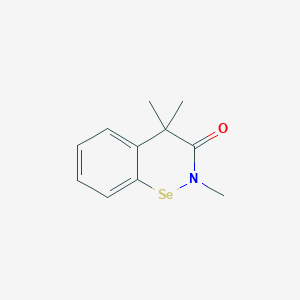
![Pyrimido[4,5-b]quinolin-5(10H)-one, 2,4-diamino-10-methyl-](/img/structure/B12544235.png)
![3-[(Dimethylamino)methylidene]-4-iodo-1,3-dihydro-2H-indol-2-one](/img/structure/B12544237.png)
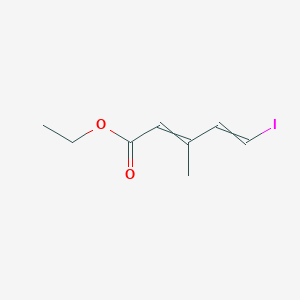
![N-({2,3-Dimethyl-4-[(oxiran-2-yl)methoxy]phenyl}methyl)prop-2-enamide](/img/structure/B12544251.png)
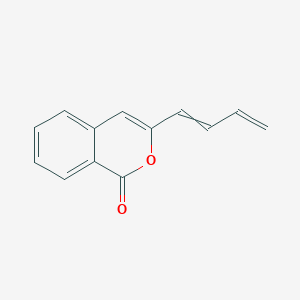
![Diethyl 4-[(10-bromodecyl)oxy]pyridine-2,6-dicarboxylate](/img/structure/B12544264.png)
![2,4,6-Trimethyl-3-[(E)-phenyldiazenyl]quinoline](/img/structure/B12544271.png)
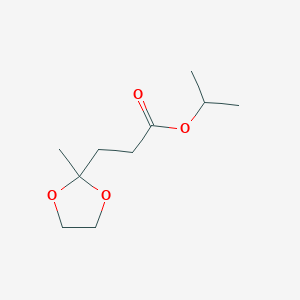
![2-[2-(Thiophen-2-yl)ethenyl]pyrazine](/img/structure/B12544286.png)
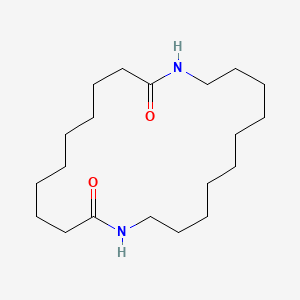
![Benzene, 1-bromo-4-[2,2-difluoro-1-(trifluoromethyl)ethenyl]-](/img/structure/B12544290.png)

![4-[tert-Butyl(methyl)amino]benzonitrile](/img/structure/B12544315.png)
